molecular formula C29H20ClNO3 B15013721 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate

Cat. No.: B15013721
M. Wt: 465.9 g/mol
InChI Key: XGCNPWBFHWLYBW-LXTFCKPMSA-N
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Description

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoic acid with 4-[(2E)-3-phenylprop-2-enoyl]aniline under acidic conditions to form the intermediate product. This intermediate is then reacted with 4-[(2E)-3-phenylprop-2-enoyl]benzaldehyde in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
  • 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate

Uniqueness

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H20ClNO3

Molecular Weight

465.9 g/mol

IUPAC Name

[4-[[4-[(E)-3-phenylprop-2-enoyl]phenyl]iminomethyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H20ClNO3/c30-25-13-9-24(10-14-25)29(33)34-27-17-6-22(7-18-27)20-31-26-15-11-23(12-16-26)28(32)19-8-21-4-2-1-3-5-21/h1-20H/b19-8+,31-20?

InChI Key

XGCNPWBFHWLYBW-LXTFCKPMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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